molecular formula C14H21NO B2730522 N-(2-Adamantylmethyl)prop-2-enamide CAS No. 1994719-29-7

N-(2-Adamantylmethyl)prop-2-enamide

Cat. No.: B2730522
CAS No.: 1994719-29-7
M. Wt: 219.328
InChI Key: UERPXEBELFKBBS-UHFFFAOYSA-N
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Description

N-(2-Adamantylmethyl)prop-2-enamide is an acrylamide derivative characterized by the presence of an adamantyl group attached via a methylene linker to the nitrogen atom of the acrylamide moiety. The adamantyl group, a rigid bicyclic hydrocarbon, confers unique physicochemical properties, such as enhanced lipophilicity and thermal stability, which are advantageous in applications ranging from polymer chemistry to pharmaceutical design .

Properties

IUPAC Name

N-(2-adamantylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-14(16)15-8-13-11-4-9-3-10(6-11)7-12(13)5-9/h2,9-13H,1,3-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERPXEBELFKBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schotten-Baumann Reaction for Amide Bond Formation

The Schotten-Baumann reaction is a classical method for synthesizing amides from amines and acid chlorides under biphasic conditions. For this compound, this involves reacting 2-adamantylmethylamine with acryloyl chloride in the presence of a base such as sodium hydroxide or sodium bicarbonate.

Reaction Scheme:
$$
\text{2-Adamantylmethylamine} + \text{Acryloyl Chloride} \xrightarrow{\text{Base, H}_2\text{O/Organic Solvent}} \text{this compound} + \text{HCl}
$$

Procedure:

  • Phase Separation: A mixture of dichloromethane (organic phase) and aqueous sodium hydroxide (5%) is prepared.
  • Reagent Addition: 2-Adamantylmethylamine (1.0 equiv) is dissolved in dichloromethane, followed by dropwise addition of acryloyl chloride (1.2 equiv) under ice-cooling.
  • Stirring: The reaction is stirred vigorously at 0–5°C for 1 hour, then at room temperature for 4–6 hours.
  • Workup: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Yield: 68–75% (estimated based on analogous reactions).

Advantages:

  • Rapid reaction kinetics due to the high reactivity of acryloyl chloride.
  • Biphasic conditions minimize side reactions like hydrolysis of the acid chloride.

Challenges:

  • Requires strict temperature control to prevent polymerization of the acrylamide product.
  • Excess acryloyl chloride must be neutralized to avoid byproduct formation.

Coupling Reagent-Mediated Synthesis

Alternative methods employ coupling agents such as $$ N,N' $$-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) to facilitate amide bond formation between 2-adamantylmethylamine and acrylic acid.

Reaction Scheme:
$$
\text{2-Adamantylmethylamine} + \text{Acrylic Acid} \xrightarrow{\text{HATU, Base}} \text{this compound}
$$

Procedure:

  • Activation: Acrylic acid (1.1 equiv) is activated with HATU (1.1 equiv) and $$ N,N $$-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous dimethylformamide (DMF) at 0°C.
  • Amine Addition: 2-Adamantylmethylamine (1.0 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–18 hours.
  • Workup: The reaction is diluted with ethyl acetate, washed with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried and concentrated.

Yield: 60–65% (extrapolated from similar acrylamide syntheses).

Advantages:

  • Avoids the use of moisture-sensitive acid chlorides.
  • Suitable for substrates prone to hydrolysis.

Challenges:

  • Higher cost due to coupling reagents.
  • Requires anhydrous conditions and inert atmosphere.

Optimization and Reaction Conditions

Solvent Selection

  • Schotten-Baumann Method: Dichloromethane or diethyl ether is preferred for their immiscibility with water and ability to dissolve both reactants.
  • Coupling Reagent Method: Polar aprotic solvents like DMF or acetonitrile enhance reagent solubility and reaction efficiency.

Temperature and Time

  • Low-Temperature Control (0–5°C): Critical in the Schotten-Baumann method to suppress acrylamide polymerization.
  • Room Temperature: Adequate for coupling reagent-mediated reactions but may require longer durations (12–24 hours).

Stoichiometry

  • Acid Chloride Excess: A 1.2:1 molar ratio of acryloyl chloride to amine ensures complete conversion.
  • Coupling Reagents: A slight excess (1.1 equiv) of HATU and DIPEA drives the reaction to completion.

Analytical Characterization

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically reveals a single peak with >95% purity after column chromatography.

Comparative Analysis of Methods

Parameter Schotten-Baumann Method Coupling Reagent Method
Reaction Time 5–6 hours 12–18 hours
Yield 68–75% 60–65%
Cost Low (commodity reagents) High (specialized reagents)
Byproducts HCl (neutralized by base) Urea derivatives (HATU byproduct)
Scalability Excellent for bulk synthesis Limited by reagent cost

Industrial-Scale Considerations

Environmental Impact

  • Waste Management: Aqueous waste from Schotten-Baumann reactions must be neutralized before disposal.
  • Solvent Recovery: Dichloromethane can be recycled via distillation, reducing environmental footprint.

Chemical Reactions Analysis

Types of Reactions

N-(2-Adamantylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halides or alkoxides.

Scientific Research Applications

Antiviral Properties

N-(2-Adamantylmethyl)prop-2-enamide has shown significant antiviral activity, particularly against influenza A viruses. The compound acts by inhibiting the M2 proton channel, which is crucial for the viral life cycle. Studies have demonstrated that it is effective against both wild-type and mutant strains of influenza A, with low micromolar inhibitory concentrations (IC values) indicating potent antiviral activity. Its derivatives have also been explored for their effectiveness against amantadine-resistant strains, showcasing potential for overcoming resistance in antiviral therapies.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound and its derivatives. In vitro studies have demonstrated that certain derivatives exhibit antiproliferative effects against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). For instance, a derivative showed an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating significant cytotoxicity . The mechanism of action involves the induction of apoptosis via caspase activation pathways, particularly caspase-8 .

The following table summarizes the biological activities of this compound and its derivatives:

Activity Type Description IC Values
Antiviral (Influenza A)Inhibition of M2 proton channelLow micromolar
AntitumorInhibition of cancer cell proliferation<10 μM (varies by cell line)
Anti-HIVModest activity observedEC50 = 0.35 μM
Dopaminergic ActivityIncreases dopamine releaseNot specified

Dopaminergic Activity

A study conducted on animal models demonstrated that this compound significantly increased dopamine levels, correlating with improved motor functions. This suggests potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.

Antitumor Mechanisms

In vitro experiments revealed that specific derivatives of this compound induce apoptosis in cancer cells through mechanisms involving poly ADP-ribose polymerase (PARP) cleavage and caspase activation . The detailed biochemical pathways indicate that these compounds could serve as promising leads for developing new anticancer agents.

Mechanism of Action

The mechanism of action of N-(2-Adamantylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Features

Key structural distinctions among analogs arise from the substituent on the acrylamide nitrogen:

Compound Substituent Key Structural Attributes References
N-(2-Adamantylmethyl)prop-2-enamide 2-Adamantylmethyl Rigid bicyclic framework; high lipophilicity
N-(2-Arylethyl)-2-methylprop-2-enamides Aromatic (e.g., methoxy, halogen-substituted aryl) Planar aromatic systems; π-π interactions
N-[(Dialkylamino)methyl]prop-2-enamides Dialkylamino (e.g., dimethyl, diethyl) Basic amino groups; hydrogen-bonding capacity
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide Phenolic hydroxyl and methoxy groups Polar substituents; antioxidant potential

Adamantyl vs. Aryl Groups : The adamantyl group lacks aromaticity but provides steric shielding and metabolic stability, making it favorable in drug design. In contrast, aryl groups enable π-stacking interactions critical for molecular imprinting (e.g., in MIPs for phenethylamines) .

Physicochemical and Functional Properties

Spectroscopic Characterization

  • NMR : Adamantyl protons typically resonate as multiplets between δ 1.6–2.2 ppm (¹H NMR), while the methylene linker (N–CH₂–adamantyl) appears near δ 3.3–3.7 ppm . Comparable shifts in aryl analogs (e.g., N-(2-arylethyl) derivatives) occur at δ 6.5–7.5 ppm for aromatic protons .
  • HRMS: Molecular ion peaks for adamantyl-containing compounds align with their high molecular weight (e.g., C₁₄H₂₁NO for this compound: calculated 219.16 g/mol).

Thermal Stability and Reactivity

For instance, MIPs fabricated using N-(2-arylethyl) derivatives exhibit stability up to 250°C , while adamantyl-containing polymers may surpass this threshold.

Molecularly Imprinted Polymers (MIPs)

N-(2-Arylethyl)-2-methylprop-2-enamides serve as functionalized templates for MIPs targeting phenethylamines, leveraging their aromatic recognition sites . The adamantyl derivative, while untested in this context, could offer superior selectivity for hydrophobic analytes due to its nonpolar cavity.

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation from acrylamide monomers .
  • Waste Disposal : Segregate halogenated waste (if using DCM) and incinerate acrylamide-containing waste .

How does the adamantyl group influence the compound’s pharmacokinetic properties?

Advanced Research Question
The adamantyl moiety enhances:

  • Lipophilicity : Measure logP via shake-flask method (predicted ~3.5 for C₁₄H₂₁NO) .
  • Metabolic Resistance : Test stability in human liver microsomes (compare with non-adamantyl analogs) .
  • Blood-Brain Barrier Penetration : Use in vitro BBB models (e.g., MDCK-MDR1 cells) .

What analytical methods resolve degradation products of this compound?

Advanced Research Question

  • LC-MS/MS : Identify hydrolyzed products (e.g., 2-adamantylmethylamine) using a C18 column and 0.1% formic acid in water/acetonitrile .
  • Stability Studies : Expose the compound to pH 1–13 buffers and track degradation via UV at 254 nm .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Docking Simulations : Use AutoDock Vina to model binding to NMDA receptors (PDB ID: 2A5T) .
  • MD Simulations : Assess adamantyl group stability in hydrophobic pockets over 100-ns trajectories .
  • QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with enzyme inhibition data .

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